Cas no 80785-10-0 (3-[4-[[(4-methoxyphenyl)amino]-phenyl-methylidene]azaniumylphenoxy]pro pyl-dipropan-2-yl-azanium dichloride)

3-[4-[[(4-methoxyphenyl)amino]-phenyl-methylidene]azaniumylphenoxy]pro pyl-dipropan-2-yl-azanium dichloride structure
80785-10-0 structure
Product name:3-[4-[[(4-methoxyphenyl)amino]-phenyl-methylidene]azaniumylphenoxy]pro pyl-dipropan-2-yl-azanium dichloride
CAS No:80785-10-0
MF:C29H39Cl2N3O2
MW:532.544865846634
CID:986089
PubChem ID:54648

3-[4-[[(4-methoxyphenyl)amino]-phenyl-methylidene]azaniumylphenoxy]pro pyl-dipropan-2-yl-azanium dichloride Chemical and Physical Properties

Names and Identifiers

    • 3-[4-[[(4-methoxyphenyl)amino]-phenyl-methylidene]azaniumylphenoxy]pro pyl-dipropan-2-yl-azanium dichloride
    • 3-[4-[(4-methoxyanilino)-phenylmethylidene]azaniumylphenoxy]propyl-di(propan-2-yl)azanium,dichloride
    • Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride
    • 80785-10-0
    • N-(p-(3-(Diisopropylamino)propoxy)phenyl)-N'-(p-methoxyphenyl)benzamidine dihydrochloride
    • Inchi: InChI=1S/C29H37N3O2.2ClH/c1-22(2)32(23(3)4)20-9-21-34-28-18-14-26(15-19-28)31-29(24-10-7-6-8-11-24)30-25-12-16-27(33-5)17-13-25;;/h6-8,10-19,22-23H,9,20-21H2,1-5H3,(H,30,31);2*1H
    • InChI Key: NZSWOCKGDRTOKT-UHFFFAOYSA-N
    • SMILES: CC(C)[NH+](CCCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C(C)C.[Cl-].[Cl-]

Computed Properties

  • Exact Mass: 531.2419329g/mol
  • Monoisotopic Mass: 531.2419329g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 12
  • Complexity: 564
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.9Ų
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing

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